![molecular formula C8H16N2O B1487441 [2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol CAS No. 2168522-32-3](/img/structure/B1487441.png)
[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol
Overview
Description
[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol is an organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to prepare [2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting with a precursor like 1,2-diaminocyclohexane and subjecting it to a methylation reaction can yield the target compound. The reaction typically employs catalysts such as palladium on carbon and hydrogen gas for hydrogenation steps.
Industrial Production Methods
In industrial settings, production often scales up with the use of flow reactors to ensure consistent and efficient output. Industrial methods may incorporate advanced catalytic systems and optimized reaction conditions to maximize yield and purity. Methods also involve purification steps such as crystallization and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions:
Oxidation: Converts the alcohol group to a carbonyl group, often using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduces the bicyclic ring system, possibly using hydrogen gas and a palladium catalyst.
Substitution: Substitutes the hydroxyl group with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) in the presence of a base.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Ketones or aldehydes, depending on the specific conditions.
Reduction: Saturated bicyclic amines.
Substitution: Halogenated derivatives, such as chlorides and bromides.
Scientific Research Applications
Chemistry
In synthetic chemistry, [2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol serves as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical compounds.
Biology
The compound's unique structure makes it a candidate for biochemical studies, such as enzyme inhibition and interaction with biological macromolecules.
Medicine
Potential medicinal applications include its use as a scaffold in drug design, especially for targeting specific receptors or enzymes.
Industry
It finds applications in material science as a monomer or a precursor for creating polymers with desirable physical properties.
Mechanism of Action
The compound's effects are typically exerted through interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of proteins, influencing biological pathways. For example, the hydroxyl group may form hydrogen bonds, stabilizing interactions with the target site.
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1H-pyrrolo[3,4-b]pyridine: Similar bicyclic structure but lacks the methyl and hydroxyl groups.
2-Methylpyrrolidine: Contains the methyl group but lacks the bicyclic nature.
Uniqueness
[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol stands out due to its unique combination of a bicyclic system with a methyl group and a hydroxyl group, offering a distinctive set of chemical properties and reactivity patterns that are advantageous for a wide range of applications.
Properties
IUPAC Name |
(5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-10-4-6-2-9-3-7(6)8(10)5-11/h6-9,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEDRTRPKOOSJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CNCC2C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Chloro-3-pyridazinyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1487358.png)
![(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-propylamine](/img/structure/B1487359.png)
![4-Methyl-4-azatricyclo[4.2.1.0~3,7~]non-9-ylamine](/img/structure/B1487363.png)
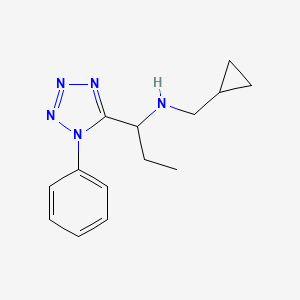
![Hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride](/img/structure/B1487365.png)
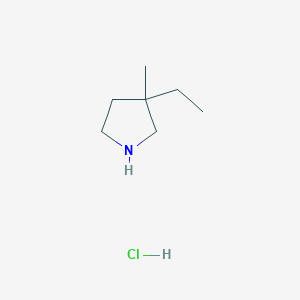
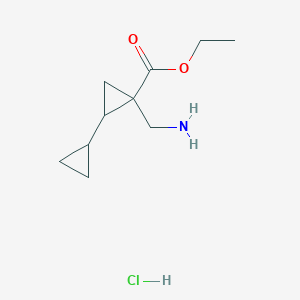
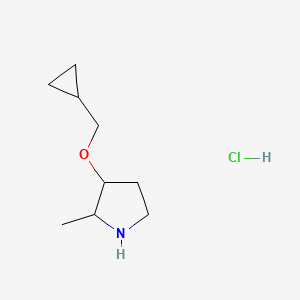
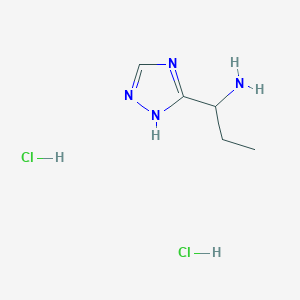
![7-(2,2,2-Trifluoro-acetyl)-3,7,10-triaza-tricyclo[3.3.3.0*1,5*]undecane-3-carboxylic acid tert-butyl ester](/img/structure/B1487376.png)

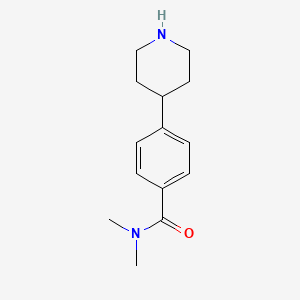
![2-Azabicyclo[2.2.1]heptane-5,6-diol hydrochloride](/img/structure/B1487380.png)
![6-Amino-2-benzyl-2-azabicyclo[2.2.1]heptan-5-ol](/img/structure/B1487381.png)
